molecular formula C21H26O3 B1249780 Frondosin D

Frondosin D

Cat. No. B1249780
M. Wt: 326.4 g/mol
InChI Key: KVISAICAHCFDRV-YEJXKQKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Frondosin D is a natural product found in Dysidea frondosa and Euryspongia with data available.

Scientific Research Applications

Synthesis and Structure

  • Frondosin D is part of the frondosins, a family of marine sesquiterpenes isolated from the sponge Dysidea frondosa. These compounds, including Frondosin D, exhibit biological activities ranging from anti-inflammatory properties to potential applications in anticancer and HIV therapy. The synthesis of Frondosin B, a close relative, has been achieved, which might inform the synthesis of Frondosin D (Reiter et al., 2010). Additionally, efforts to synthesize the molecular scaffold of Frondosin D have been described, highlighting the complexity and interest in these compounds (Masters & Flynn, 2008).

Biological Activity

  • The frondosin family has been shown to be antagonists of the cytokine interleukin-8 (IL-8) receptor, suggesting potential applications in managing a range of acute and chronic inflammatory disorders, as well as tumor progression and metastasis. The complex synthesis and stereochemical journey of frondosins highlight their potential as pharmacological agents (VanHeyst & Wright, 2015).

Potential Anticancer Properties

  • Frondoside A, a compound related to Frondosin D, exhibits a broad spectrum of anti-cancer effects, such as inducing apoptosis, inhibiting cancer cell growth, migration, invasion, and angiogenesis. This suggests that Frondosin D could have similar properties and applications in cancer research (Adrian & Collin, 2018).

Immunomodulatory Properties

  • Frondoside A has also demonstrated strong immunomodulatory properties in subtoxic doses. Given the structural similarities, Frondosin D may share these properties, which can be valuable for diseases where immune status is compromised (Aminin et al., 2008).

properties

Product Name

Frondosin D

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

(10S,14R)-14-hydroxy-6,6,10-trimethyl-13-oxatetracyclo[9.8.0.02,7.014,19]nonadeca-1(11),2(7),15,18-tetraen-17-one

InChI

InChI=1S/C21H26O3/c1-13-6-7-17-15(5-4-9-20(17,2)3)19-16(13)12-24-21(23)10-8-14(22)11-18(19)21/h8,10-11,13,23H,4-7,9,12H2,1-3H3/t13-,21+/m0/s1

InChI Key

KVISAICAHCFDRV-YEJXKQKISA-N

Isomeric SMILES

C[C@H]1CCC2=C(CCCC2(C)C)C3=C1CO[C@]4(C3=CC(=O)C=C4)O

Canonical SMILES

CC1CCC2=C(CCCC2(C)C)C3=C1COC4(C3=CC(=O)C=C4)O

synonyms

frondosin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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